5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carboximidamide
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Overview
Description
5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carboximidamide is an organic compound with a unique structure characterized by the presence of multiple methyl groups and a carboximidamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carboximidamide can be achieved through several methods. One common approach involves the alkylation of catechol with 2,5-dichloro-2,5-dimethylhexane in the presence of aluminum bromide (AlBr3) as a catalyst. This reaction yields 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol, which can then be further modified to obtain the desired carboximidamide derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The presence of multiple methyl groups allows for substitution reactions, where one or more methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carboximidamide has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione: This compound is a quinone derivative with similar structural features.
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine:
Uniqueness
5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carboximidamide is unique due to its carboximidamide functional group, which imparts distinct reactivity and potential applications compared to its similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C15H22N2 |
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Molecular Weight |
230.35 g/mol |
IUPAC Name |
5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboximidamide |
InChI |
InChI=1S/C15H22N2/c1-14(2)7-8-15(3,4)12-9-10(13(16)17)5-6-11(12)14/h5-6,9H,7-8H2,1-4H3,(H3,16,17) |
InChI Key |
IIXGGIGGOMCDNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=N)N)(C)C)C |
Origin of Product |
United States |
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